molecular formula C23H28O7S B12280831 Allyl 3-O-benzyl-2-O-p-tolylsulfonyl-a-L-rhamnopyranoside

Allyl 3-O-benzyl-2-O-p-tolylsulfonyl-a-L-rhamnopyranoside

Cat. No.: B12280831
M. Wt: 448.5 g/mol
InChI Key: RLMTZCLXZGAZDY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 3-O-benzyl-2-O-p-tolylsulfonyl-a-L-rhamnopyranoside typically involves multiple steps, starting from readily available precursors. The process often includes the protection of hydroxyl groups, selective sulfonylation, and subsequent deprotection steps. Common reagents used in these reactions include benzyl chloride, p-toluenesulfonyl chloride, and allyl bromide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Allyl 3-O-benzyl-2-O-p-tolylsulfonyl-a-L-rhamnopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the sulfonyl group could produce sulfides .

Scientific Research Applications

Allyl 3-O-benzyl-2-O-p-tolylsulfonyl-a-L-rhamnopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Allyl 3-O-benzyl-2-O-p-tolylsulfonyl-a-L-rhamnopyranoside involves its interaction with specific molecular targets. The allyl and benzyl groups can participate in various binding interactions, while the sulfonyl group can act as a leaving group in substitution reactions. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C23H28O7S

Molecular Weight

448.5 g/mol

IUPAC Name

(5-hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl) 4-methylbenzenesulfonate

InChI

InChI=1S/C23H28O7S/c1-4-14-27-23-22(30-31(25,26)19-12-10-16(2)11-13-19)21(20(24)17(3)29-23)28-15-18-8-6-5-7-9-18/h4-13,17,20-24H,1,14-15H2,2-3H3

InChI Key

RLMTZCLXZGAZDY-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OCC=C)OS(=O)(=O)C2=CC=C(C=C2)C)OCC3=CC=CC=C3)O

Origin of Product

United States

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